Cinnamaldoxime

描述

Cinnamaldoxime is an organic compound with the molecular formula C₉H₉NO. It is derived from cinnamaldehyde, a major component of cinnamon oil. This compound is known for its applications in organic synthesis and its potential use in various industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: Cinnamaldoxime can be synthesized through the reaction of cinnamaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

Dehydration: this compound undergoes dehydration to form cinnamonitrile.

Reduction: this compound can be reduced to cinnamylamine using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions:

Dehydration: Phosphoric acid, H₃PO₄/Al-MCM-41 catalyst, temperatures around 100-150°C.

Reduction: Lithium aluminum hydride, anhydrous ether, room temperature.

Substitution: Various nucleophiles, solvents like ethanol or methanol, room temperature to reflux conditions.

Major Products:

Dehydration: Cinnamonitrile.

Reduction: Cinnamylamine.

Substitution: Depending on the nucleophile, various substituted cinnamyl derivatives.

科学研究应用

Medicinal Applications

Cinnamaldoxime exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Anticancer Activity : Recent studies have indicated that this compound and its derivatives may possess anticancer properties. For instance, research has shown that compounds derived from this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanisms involve the modulation of signaling pathways associated with cell growth and survival.

- Anti-inflammatory Effects : this compound has demonstrated potential anti-inflammatory effects, making it useful in treating conditions characterized by inflammation. It may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic efficacy in inflammatory diseases .

- Neuroprotective Properties : Some studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis:

- Beckmann Rearrangement : this compound is utilized as a precursor in the Beckmann rearrangement reaction to synthesize isoquinoline derivatives. This reaction involves the conversion of this compound into various nitrogen-containing heterocycles, which are important in pharmaceutical chemistry . The use of solid acid catalysts enhances the efficiency and sustainability of this process.

- Synthesis of Other Compounds : this compound can be further modified to produce other bioactive compounds. Its versatility allows for the development of new drugs with improved pharmacological profiles .

Material Science Applications

The unique properties of this compound extend to material science:

- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their properties. Its oxime functionality allows for cross-linking reactions that improve the mechanical strength and thermal stability of polymers .

- Nanomaterials : Research is ongoing into the use of this compound in the synthesis of nanomaterials, which could have applications in drug delivery systems and catalysis due to their high surface area and reactivity.

Case Study 1: Anticancer Properties

A study conducted on human colon cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis through increased reactive oxygen species (ROS) levels. This suggests its potential as an adjunct therapy in cancer treatment .

Case Study 2: Beckmann Rearrangement

Research utilizing rare earth exchanged zeolites for the Beckmann rearrangement of this compound highlighted an efficient green process for synthesizing isoquinoline derivatives. The study reported high yields under mild conditions, showcasing the practical utility of this compound in synthetic organic chemistry .

作用机制

The mechanism of action of cinnamaldoxime involves its conversion to active derivatives such as cinnamonitrile. Enzymes like aldoxime dehydratase catalyze this conversion. The active derivatives can interact with various molecular targets, including enzymes and receptors, leading to biological effects such as antimicrobial activity .

相似化合物的比较

Cinnamaldehyde: The parent compound from which cinnamaldoxime is derived. It has similar applications in the fragrance industry and exhibits antimicrobial properties.

Cinnamonitrile: The dehydration product of this compound, used in the fragrance industry.

Cinnamylamine: The reduction product of this compound, used in organic synthesis.

Uniqueness: this compound is unique due to its versatility in undergoing various chemical reactions, making it a valuable intermediate in organic synthesis. Its ability to form different derivatives with potential biological activities further enhances its significance in scientific research and industrial applications.

生物活性

Cinnamaldoxime, a derivative of cinnamaldehyde, has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

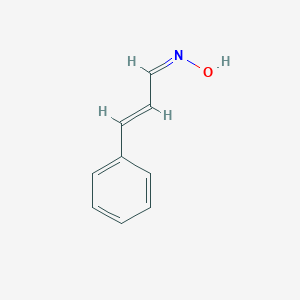

Chemical Structure and Properties

This compound is characterized by the presence of an aldoxime functional group attached to the cinnamaldehyde backbone. Its structure can be represented as follows:

This compound is known for its potential in various chemical transformations, including dehydration to form cinnamonitrile, which is significant in synthetic organic chemistry.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in disrupting microbial membranes and inhibiting biofilm formation. The compound has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi, making it a valuable candidate for developing natural antimicrobial agents .

2. Antioxidant Activity

The antioxidant properties of this compound contribute to its potential health benefits. It has been reported to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

This compound's biological effects are attributed to several mechanisms:

- Membrane Disruption : The compound interacts with microbial cell membranes, leading to leakage of cellular contents and ultimately cell death .

- Modulation of Metabolic Pathways : It influences key metabolic pathways in pathogens, which can impair their growth and virulence .

- Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to reduced cell viability through increased reactive oxygen species (ROS) production .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Synthesis and Applications

This compound can be synthesized through the reaction of hydroxylamine with cinnamaldehyde under mild conditions. This synthesis pathway not only highlights its accessibility but also opens avenues for further derivatization into more complex compounds with enhanced biological activities.

Potential Applications

- Pharmaceuticals : Given its antimicrobial and anti-inflammatory properties, this compound could be developed into novel therapeutic agents.

- Cosmetics : Its antioxidant and antimicrobial activities make it suitable for incorporation into cosmetic formulations aimed at skin health.

- Food Preservation : Due to its ability to inhibit microbial growth, it may serve as a natural preservative in food products.

化学反应分析

Beckmann Rearrangement to Isoquinoline

Cinnamaldoxime undergoes Beckmann rearrangement over acidic catalysts like H-zeolites, yielding isoquinoline as the primary product . This reaction proceeds through migration of the anti-styryl moiety to electron-deficient nitrogen, followed by intramolecular cyclization.

| Catalyst | Temperature (°C) | Isoquinoline Yield (%) | By-Products |

|---|---|---|---|

| H-Mordenite | 80 | 92.3 | Cinnamo-nitrile, Cinnamaldehyde |

| H-ZSM-5 | 80 | 86.5 | Cinnamo-nitrile |

| SiO₂–Al₂O₃ | 80 | 68.0 | Salicylaldehyde (hydrolysis) |

Key observations:

-

Mordenite exhibits superior catalytic efficiency due to its strong Brønsted acidity and pore structure .

-

Prolonged reaction times lead to catalyst deactivation via acid hydrolysis, producing salicylaldehyde .

Biochemical Interactions with Enzymes

The Z isomer of 4-trans-(N,N-dimethylamino)this compound ((Z)-DMOX) forms ternary complexes with liver alcohol dehydrogenase (LADH) and NAD⁺ analogs, inducing distinct spectral shifts :

| NAD⁺ Analog | λₘₐₓ of (Z)-DMOX (nm) | Spectral Shift (nm) |

|---|---|---|

| NAD⁺ | 428 | +74 |

| 3-Acetyl-PdAD⁺ | 425 | +71 |

| 3-Thio-NAD⁺ | 422 | +68 |

Key findings:

-

Binding to LADH-NAD⁺ alters the electronic environment of (Z)-DMOX, red-shifting its absorbance .

-

These interactions suggest potential applications in studying enzyme mechanisms or inhibitor design .

Comparative Reactivity with Thiols

Unlike cinnamaldehyde, this compound derivatives do not react with thiols (e.g., cysteamine or dodecanethiol) under ambient conditions . This inertness contrasts with cinnamaldehyde’s thiol-trapping ability via Michael addition or imine formation.

| Compound | Reactivity with Thiols | Proposed Reason |

|---|---|---|

| This compound | None | Lack of organocatalyst/Lewis acid |

| Cinnamaldehyde | High | α,β-unsaturated aldehyde reactivity |

Stability Under Oxidative Conditions

While this compound itself is not directly studied for oxidation, its precursor cinnamaldehyde forms peroxides upon oxygen exposure, posing explosion risks at elevated temperatures (onset: 373 K) . This highlights the need for inert storage conditions for this compound to prevent inadvertent degradation.

属性

CAS 编号 |

13372-81-1 |

|---|---|

分子式 |

C9H9NO |

分子量 |

147.17 g/mol |

IUPAC 名称 |

(NZ)-N-[(E)-3-phenylprop-2-enylidene]hydroxylamine |

InChI |

InChI=1S/C9H9NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-8,11H/b7-4+,10-8- |

InChI 键 |

RUQDOYIAKHIMAN-DODKFZKMSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=NO |

手性 SMILES |

C1=CC=C(C=C1)/C=C/C=N\O |

规范 SMILES |

C1=CC=C(C=C1)C=CC=NO |

Key on ui other cas no. |

13372-81-1 59336-59-3 20707-70-4 |

Pictograms |

Acute Toxic |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。